molecular formula C20H25N7O B2547725 2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one CAS No. 2034445-81-1

2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one

Cat. No. B2547725
CAS RN: 2034445-81-1
M. Wt: 379.468
InChI Key: JNDNBKIHXKDZNX-UHFFFAOYSA-N
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Description

The compound "2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one" is a complex molecule that appears to be related to a class of compounds that have been studied for their potential biological activities, including antibacterial and cytotoxic properties. The molecule contains several structural motifs, such as pyrazole, piperazine, and indazole, which are known to contribute to various pharmacological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized using a key synthon that underwent 1,3-dipolar cycloaddition with hydrazonyl chlorides to afford bis(1,3,4-trisubstituted pyrazoles) . Similarly, the preparation of tetrahydropyrazines and piperazinones has been achieved by 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the molecular structure of piperazine-2,3,5,6-tetrayl tetrahydroperoxide pyrazine disolvate dihydrate has been determined, revealing a three-dimensional network formed by hydrogen-bonding interactions . This information can provide insights into the conformational preferences and potential intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of compounds containing pyrazole and piperazine units has been explored. Piperazinylimidazo[1,2-a]pyrazines have been synthesized through oxidation-dehydration reactions . The reactivity of these compounds with various reagents can lead to a diverse array of products, which may include the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied. For instance, the asymmetric unit of piperazine-1,4-diium bis(2-carboxy-1H-pyrazole-4-carboxylate) tetrahydrate has been characterized, revealing an extensive network of intermolecular hydrogen bonds that contribute to the stability of the structure . These properties are crucial for understanding the solubility, stability, and overall behavior of the compound under study.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related pyrazole and piperazine derivatives has been extensively studied, demonstrating the chemical versatility of these scaffolds for generating a wide range of biologically active compounds. For example, Hassan (2013) reported on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, showcasing the antimicrobial activity of these compounds (Hassan, 2013). Similarly, Clark and Elbaum (2007) explored orthogonal protection strategies for synthesizing substituted piperazines, highlighting the synthetic utility of piperazine scaffolds in drug development (Clark & Elbaum, 2007).

Biological Applications

The structural components of the compound, specifically the pyrazole and piperazine moieties, are known to confer various biological activities. For instance, Díaz et al. (2020) identified a σ1 receptor antagonist with potent analgesic properties, highlighting the therapeutic potential of such compounds in pain management (Díaz et al., 2020). Additionally, Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm and MurB enzyme inhibitory activities, which could be beneficial in addressing antibiotic resistance (Mekky & Sanad, 2020).

properties

IUPAC Name

2-pyrazol-1-yl-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-15(26-9-4-7-22-26)20(28)25-13-11-24(12-14-25)19-18-16-5-2-3-6-17(16)23-27(18)10-8-21-19/h4,7-10,15H,2-3,5-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDNBKIHXKDZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=CN3C2=C4CCCCC4=N3)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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